N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromen-2-one core with various functional groups attached, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, making it a potent antimicrobial agent . It also exhibits anti-inflammatory and antioxidant activities by modulating various signaling pathways and reducing oxidative stress .
Comparison with Similar Compounds
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in the prevention of blood clots.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives
Properties
Molecular Formula |
C18H20N2O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-10-12-4-3-11(26-2)7-14(12)27-18(25)13(10)5-6-15(21)19-8-16(22)20-9-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
JIHIBVAPJJWRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.